2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
The compound contains several functional groups including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and an acetamide group. The presence of these functional groups suggests that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electron-donating and withdrawing groups could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the amide could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure. For example, it’s likely to have a relatively high melting point due to the presence of the aromatic rings and the ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Structural Characterization
A study on the synthesis and structural elucidation of derivatives similar to the compound of interest highlights the importance of 1,2,4-triazole ring systems due to their wide range of pharmaceutical activities. These derivatives exhibit antimicrobial activities, including antibacterial, antifungal, and anti-tuberculosis properties, indicating their relevance in developing new therapeutic agents (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Potential Applications in Antiviral Research
Another study conducted vibrational spectroscopic analysis on a compound containing the 1,2,4-triazole ring, similar to the query compound, to understand its structural and electronic properties. This research aimed at identifying antiviral applications, demonstrating the potential of such compounds in addressing viral infections through in-silico docking studies (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Anticancer Properties
Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which share structural features with the compound , explores their potential as nonclassical antifolate inhibitors of thymidylate synthase. This investigation points to their potential as antitumor and antibacterial agents, highlighting the versatility of compounds within this structural family in combating cancer (A. Gangjee, F. Mavandadi, R. Kisliuk, J. McGuire, S. Queener, 1996).
Antimicrobial Activity
The synthesis and evaluation of thiazolidin-4-one derivatives, including a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide compounds, were performed to assess their antimicrobial activity. This study contributes to the understanding of structure-activity relationships within this chemical space, suggesting applications in developing new antimicrobial agents (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-15-7-6-8-16(13-15)23-19(28)14-29-21-25-24-20(17-9-2-3-10-18(17)22)27(21)26-11-4-5-12-26/h2-13H,14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPEKYIKJJLHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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